tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Lipophilicity Drug-likeness Physicochemical property

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6, MF: C₁₃H₂₂F₂N₂O₂, MW: 276.33 g/mol) is a Boc-protected, gem-difluorinated spirodiamine building block comprising a pyrrolidine ring spiro-fused to a difluoropiperidine ring. The compound is commercially available at ≥95% purity from multiple vendors, including Fluorochem, Aladdin, and ChemScene, with pricing at approximately £669/100 mg.

Molecular Formula C13H22F2N2O2
Molecular Weight 276.32 g/mol
Cat. No. B8199871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Molecular FormulaC13H22F2N2O2
Molecular Weight276.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCNC2)CC(C1)(F)F
InChIInChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(4-5-16-7-12)6-13(14,15)9-17/h16H,4-9H2,1-3H3
InChIKeyQPRMAYYTQKKTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9,9-Difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: Procurement-Ready Spirocyclic Building Block for Drug Discovery


tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1263180-38-6, MF: C₁₃H₂₂F₂N₂O₂, MW: 276.33 g/mol) is a Boc-protected, gem-difluorinated spirodiamine building block comprising a pyrrolidine ring spiro-fused to a difluoropiperidine ring . The compound is commercially available at ≥95% purity from multiple vendors, including Fluorochem, Aladdin, and ChemScene, with pricing at approximately £669/100 mg . Its structural signature—a saturated 2,7-diazaspiro[4.5]decane core bearing a gem-difluoro substituent at the 9-position and a Boc protecting group at N7—positions it as a conformationally constrained, sp³-enriched intermediate for medicinal chemistry and agrochemical synthesis .

Why Non-Fluorinated 2,7-Diazaspiro[4.5]decane Analogs Cannot Replace the 9,9-Difluoro Variant in Lead Optimization


The non-fluorinated congener, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 236406-61-4), possesses the identical spirocyclic core and Boc protection but lacks the gem-difluoro substitution. This substitution is not cosmetic: systematic studies across mono- and difluorinated saturated heterocyclic amines demonstrate that gem-difluoro installation reduces piperidine nitrogen basicity (ΔpKa ≈ –1.5 to –3.0 units) and modulates both LogP and intrinsic microsomal clearance, with the magnitude depending on the fluorine position relative to the protonation center [1]. Furthermore, the 9,9-difluoro motif introduces a stereoelectronic gauche preference that alters the conformational ensemble of the piperidine ring, directly impacting target binding and off-target profiles [2]. Interchanging the fluorinated and non-fluorinated variants mid-program therefore risks disrupting the carefully balanced multiparameter optimization (potency, solubility, metabolic stability, hERG liability) that the gem-difluoro group was specifically introduced to achieve .

Quantitative Differentiation Evidence: tert-Butyl 9,9-Difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate vs. Closest Analogs


LogP Reduction Relative to Non-Fluorinated 2,7-Diazaspiro[4.5]decane-7-carboxylate

Despite the addition of two fluorine atoms, which classically increase lipophilicity, the target compound exhibits a LogP of 1.28 , which is lower than the LogP of 1.42 reported for its non-fluorinated analog (CAS 236406-61-4) . This counterintuitive reduction is attributable to the strong dipole moment of the gem-difluoro group and its impact on solvation, consistent with systematic observations that gem-difluoro substitution on saturated heterocycles can decrease LogP when the fluorine atoms are positioned beta to a polar functional group [1].

Lipophilicity Drug-likeness Physicochemical property

Enhanced 3D Character: Fsp³ Value of 0.923 and Its Implications for Drug-Likeness

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.923, as reported by Fluorochem . This value is identical to the non-fluorinated analog (CAS 236406-61-4, also Fsp³ = 0.923 [1]), indicating that the spirocyclic scaffold itself—not the fluorine atoms—drives the high saturation. However, in the broader context of diazaspiro building blocks, an Fsp³ > 0.90 significantly exceeds the typical Fsp³ range of 0.3–0.6 for oral drug candidates, positioning both compounds favorably for improving solubility, reducing melting point, and lowering hERG channel inhibition risk compared to flat aromatic scaffolds [2].

Fsp³ Drug-likeness Spirocyclic scaffold

gem-Difluoro-Induced pKa Modulation of the Piperidine Nitrogen: Class-Level Evidence from 3-Azabicyclo[3.n.1]alkane and Piperidine Systems

Although no direct pKa measurement has been published for the target compound itself, systematic studies on gem-difluorinated azabicyclo[3.3.1]nonane and difluoropiperidine systems establish that gem-difluoro substitution reduces the basicity of the piperidine nitrogen by ΔpKa ≈ 1.35–3.14 units relative to the non-fluorinated parent [1]. For 4,4-difluoropiperidine, the observed ΔpKa was 3.15; for bicyclic gem-difluoro analogs, incremental decreases of 1.35 per additional CF₂ group were measured [2]. Applied to the 2,7-diazaspiro[4.5]decane scaffold, this class-level evidence predicts that the 9,9-difluoro target compound will have a significantly lower piperidine N7 conjugate acid pKa than the non-fluorinated analog, enhancing the fraction of neutral, membrane-permeable species at physiological pH while reducing hERG channel interactions associated with protonated amines .

pKa Basicity Fluorine effect Permeability

Regioisomeric Selectivity: N7-Boc Protection Dictates Orthogonal Functionalization Pathways Relative to N2-Boc Variant

The target compound bears the Boc protecting group at the N7 position (piperidine ring nitrogen), whereas the regioisomer tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate bears Boc at the N2 position (pyrrolidine ring nitrogen) . This regioisomeric distinction is synthetically critical: in the 2,7-diazaspiro[4.5]decane scaffold, the piperidine NH (N7) and pyrrolidine NH (N2) exhibit differential reactivity toward electrophiles and orthogonal deprotection conditions. Published methodology on 2,7-diazaspiro[4.5]decane scaffolds demonstrates that selective mono-Boc protection/deprotection sequences are non-trivial and that the choice of which nitrogen bears the Boc group dictates the subsequent diversification sequence [1]. The 7-Boc regioisomer thus enables synthetic routes that are inaccessible or inefficient with the 2-Boc variant, directly impacting library synthesis feasibility in medicinal chemistry programs.

Regioselectivity Boc deprotection Synthetic utility

Application Scenarios for tert-Butyl 9,9-Difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Reducing hERG Liability Through gem-Difluoro-Induced pKa Modulation

Medicinal chemistry programs targeting CNS receptors (e.g., σ1, orexin, or nicotinic acetylcholine receptors) can leverage the predicted pKa reduction of the difluoropiperidine nitrogen (class-level ΔpKa ≈ 1.5–3 units) to decrease the fraction of protonated amine at physiological pH [1]. This reduces the risk of hERG channel block, a common cause of cardiotoxicity that frequently terminates CNS drug candidates. The non-fluorinated analog, lacking this pKa modulation, would retain higher basicity and consequently higher hERG binding potential, making the 9,9-difluoro variant the preferred building block for CNS lead optimization .

Kinase Inhibitor Library Synthesis: Selective N7-Boc Protection for Parallel Chemistry

Structure-activity relationship (SAR) campaigns targeting kinases such as TYK2/JAK1 or RIPK1—both validated targets for the diazaspiro[4.5]decane scaffold [1]—require systematic variation of the pyrrolidine (N2) substituent. The N7-Boc regioisomeric configuration enables chemists to maintain the difluoropiperidine portion constant while diversifying the N2 position through amide coupling, reductive amination, or N-arylation, without cross-reactivity at the protected N7 site . This regiochemical control is essential for generating focused compound libraries with interpretable SAR, giving the 7-Boc variant a clear procurement advantage over the 2-Boc regioisomer for kinase inhibitor programs.

Metabolic Stability Optimization: Exploiting gem-Difluoro Blockade of Piperidine Oxidation

Piperidine rings in drug candidates are susceptible to CYP450-mediated α-carbon oxidation, a primary clearance pathway that limits oral bioavailability. The 9,9-gem-difluoro substitution directly blocks metabolic oxidation at the fluorinated position, a phenomenon documented across difluoropiperidine and difluorocycloalkane building blocks [1]. Systematic intrinsic microsomal clearance measurements on related difluorinated saturated heterocycles demonstrate high metabolic stability with clearance values typically below 30 μL·min⁻¹·mg⁻¹ . When incorporated into lead compounds, this blockade is expected to extend half-life and reduce first-pass metabolism compared to the non-fluorinated analog, providing a quantitative rationale for selecting the difluoro variant in programs where metabolic stability is rate-limiting.

Fragment-Based Drug Discovery: Fsp³-Enriched Spirocyclic Core for 3D Fragment Libraries

Fragment-based screening collections increasingly prioritize Fsp³-rich scaffolds to move beyond 'flatland' chemical space [1]. With Fsp³ = 0.923 and a molecular weight of 276 g/mol, the target compound falls within fragment-appropriate physicochemical space (MW < 300, clogP < 3) while providing exceptional three-dimensional character . The high Fsp³ value correlates with improved aqueous solubility and reduced crystal packing energy, both desirable for fragment screening. While the non-fluorinated analog shares the same Fsp³, the additional physicochemical modulation from the gem-difluoro group (LogP modulation, pKa reduction) makes the 9,9-difluoro variant the superior choice for fragment libraries intended for CNS or kinase targets where basicity control is critical [2].

Quote Request

Request a Quote for tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.